AJH-836: A Technical Guide to a Selective Novel Protein Kinase C Activator
AJH-836: A Technical Guide to a Selective Novel Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJH-836 is a synthetic diacylglycerol (DAG)-lactone that has emerged as a valuable pharmacological tool for the selective activation of novel protein kinase C (PKC) isoforms. This document provides an in-depth technical overview of AJH-836, including its binding affinity and cellular potency, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. The selectivity of AJH-836 for novel PKC isoforms, such as PKCδ and PKCε, over classical isoforms (PKCα and PKCβII) makes it a critical compound for dissecting the specific roles of these kinases in various cellular processes.[1]
Quantitative Data Summary
The selectivity of AJH-836 is quantitatively demonstrated through in vitro binding assays and cellular translocation experiments. The following tables summarize the key data regarding its affinity and potency.
Table 1: In Vitro Binding Affinity of AJH-836 to PKC Isoforms
This table presents the equilibrium dissociation constants (Ki) of AJH-836 for classical and novel PKC isoforms, as determined by a [3H]phorbol 12,13-dibutyrate ([3H]PDBu) competition binding assay.[1]
| PKC Isoform | Ki (nM)[1] |
| PKCα | 23.6 ± 2.0 |
| PKCβII | 19.7 ± 0.8 |
| PKCδ | 1.89 ± 0.16 |
| PKCε | 1.89 ± 0.20 |
Data are presented as mean ± S.E. from three independent experiments.
Table 2: Cellular Potency of AJH-836 in Inducing PKC Translocation
This table shows the half-maximal effective concentration (EC50) of AJH-836 required to induce the translocation of GFP-tagged PKC isoforms from the cytosol to the plasma membrane in HeLa cells.[1]
| PKC Isoform Translocation | EC50 (µM)[1] | Selectivity Ratio (EC50 PKCα / EC50 PKCε) |
| PKCα | 9.8 | 43 |
| PKCε | 0.23 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of AJH-836.
[3H]PDBu Competition Binding Assay
This assay determines the binding affinity of AJH-836 to various PKC isoforms by measuring its ability to compete with the radiolabeled phorbol ester, [3H]PDBu.
Materials:
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Recombinant human PKC isoforms (α, βII, δ, ε)
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[3H]PDBu (specific activity ~15-20 Ci/mmol)
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L-α-phosphatidyl-L-serine (PS)
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Bovine serum albumin (BSA)
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EGTA
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Tris-HCl buffer (50 mM, pH 7.4)
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AJH-836
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Glass fiber filters
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Scintillation fluid
Procedure:
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Prepare Lipid Vesicles:
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Prepare a solution of phosphatidylserine (PS) in chloroform.
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Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
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Resuspend the lipid film in buffer by sonication to create small unilamellar vesicles.
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Binding Reaction:
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Incubation:
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Incubate the reaction mixtures at room temperature for 90 minutes.
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Separation of Bound and Free Ligand:
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Terminate the binding reaction by adding ice-cold buffer.
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Rapidly filter the samples through glass fiber filters pre-soaked in buffer using a cell harvester.
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Wash the filters three times with ice-cold buffer to remove unbound radioligand.
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Quantification:
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled PDBu) from total binding.
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Plot the percentage of specific [3H]PDBu binding as a function of the log concentration of AJH-836.
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Determine the IC50 value (the concentration of AJH-836 that inhibits 50% of specific [3H]PDBu binding) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.
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[3H]PDBu Competition Binding Assay Workflow
PKC Translocation Assay
This assay measures the ability of AJH-836 to induce the translocation of PKC isoforms from the cytosol to the plasma membrane, a hallmark of PKC activation.
Materials:
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HeLa or other suitable cells (e.g., A549, H358)
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Plasmids encoding GFP-tagged PKC isoforms (e.g., pEGFP-PKCα, pEGFP-PKCε)
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Transfection reagent
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
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Serum-free DMEM
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AJH-836
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Phorbol 12-myristate 13-acetate (PMA) as a positive control
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Phosphate-buffered saline (PBS)
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Paraformaldehyde (PFA) for fixation
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Confocal microscope
Procedure:
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Cell Culture and Transfection:
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Culture HeLa cells in DMEM with 10% FBS.
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Seed cells onto glass coverslips in 6-well plates.
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Transfect cells with the appropriate GFP-PKC plasmid using a suitable transfection reagent according to the manufacturer's instructions.
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Allow cells to express the fusion protein for 24-48 hours.
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Serum Starvation:
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Twenty-four hours post-transfection, replace the growth medium with serum-free DMEM and incubate for an additional 16-24 hours.
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Compound Treatment:
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Treat the serum-starved cells with various concentrations of AJH-836, vehicle (DMSO), or PMA (e.g., 100 nM) for 30 minutes at 37°C.[1]
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Cell Fixation:
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Wash the cells once with PBS.
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Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Imaging:
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Mount the coverslips onto glass slides.
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Visualize the subcellular localization of the GFP-PKC fusion proteins using a confocal microscope.
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Quantification and Data Analysis:
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Acquire images from multiple cells for each treatment condition.
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Quantify the fluorescence intensity in the cytosol and at the plasma membrane using image analysis software (e.g., ImageJ).
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Calculate the ratio of membrane to cytosolic fluorescence for each cell.
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Plot the mean membrane-to-cytosol fluorescence ratio against the log concentration of AJH-836.
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Determine the EC50 value from the dose-response curve using non-linear regression.
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PKC Translocation Assay Workflow
Signaling Pathway
AJH-836 activates novel PKC isoforms, which in turn modulate downstream signaling pathways, leading to various cellular responses, including cytoskeletal reorganization.
AJH-836-Induced Cytoskeletal Reorganization
Activation of novel PKCs, particularly PKCε, by AJH-836 has been shown to induce significant changes in the actin cytoskeleton, leading to the formation of membrane ruffles in lung cancer cells.[1] This process is indicative of changes in cell morphology and motility.
